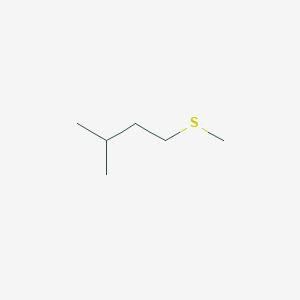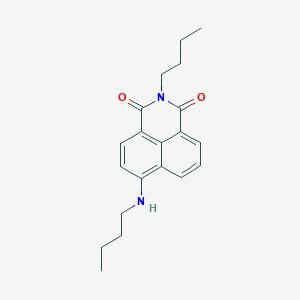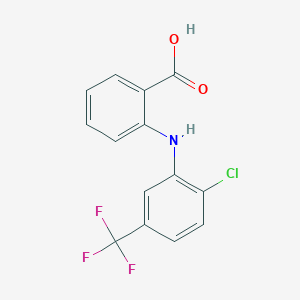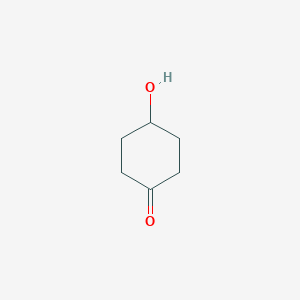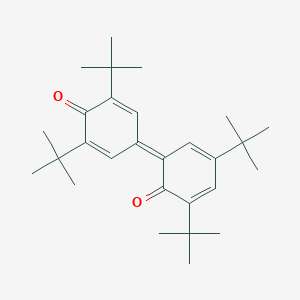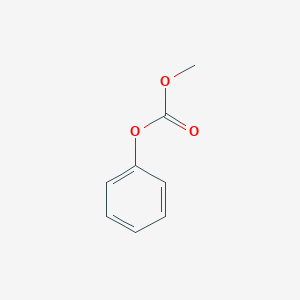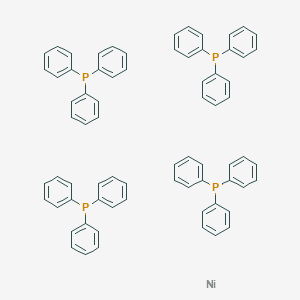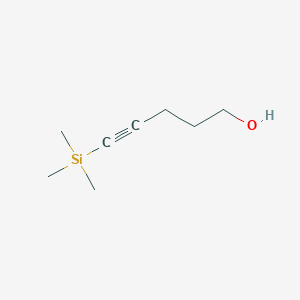
5-(Trimethylsilyl)-4-pentyn-1-ol
Übersicht
Beschreibung
5-(Trimethylsilyl)-4-pentyn-1-ol is a chemical compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-(Trimethylsilyl)-4-pentyn-1-ol: wird als Zwischenprodukt in der organischen Synthese eingesetzt. Seine Trimethylsilyl-(TMS)-Gruppe bietet Schutz für die Alkin-Einheit während Reaktionen und ermöglicht die selektive Funktionalisierung von Molekülen. Diese Verbindung ist besonders nützlich bei der Synthese komplexer organischer Moleküle, darunter Pharmazeutika und Agrochemikalien .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Vorläufer bei der Synthese von Imidazol-Derivaten . Diese Derivate sind entscheidend für die Entwicklung von Medikamenten mit antifungalen, antibakteriellen und krebshemmenden Eigenschaften. Die TMS-Gruppe in der Verbindung erleichtert die Einführung der Alkin-Funktionalität in biologisch aktive Moleküle.
Materialwissenschaften
Die Verbindung spielt eine wichtige Rolle in der Materialwissenschaft, insbesondere bei der Entwicklung neuartiger Materialien wie Aerogele und Polymere . Ihre Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen, ermöglicht die Herstellung von Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter thermischer Stabilität oder verbesserter elektrischer Leitfähigkeit.
Analytische Chemie
In der analytischen Chemie wird This compound für die Derivatisierung in der Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse verwendet . Die TMS-Gruppe erhöht die Flüchtigkeit von nichtflüchtigen Verbindungen und macht sie so für die GC-MS-Analyse besser geeignet, was für die Identifizierung und Quantifizierung organischer Verbindungen in komplexen Gemischen unerlässlich ist.
Umweltwissenschaften
Diese Verbindung findet Anwendungen in den Umweltwissenschaften als Teil von Katalysatorsystemen für die saubere Energiegewinnung . Sie kann an der Synthese von Übergangsmetallphosphiden beteiligt sein, die als effiziente Katalysatoren in energiebezogenen Anwendungen wie Wasserstoffproduktion und Brennstoffzellentechnologie eingesetzt werden.
Biochemie
In der Biochemie wird This compound zum Studium von Stoffwechselwegen und enzymkatalysierten Reaktionen verwendet . Die Verbindung kann in Metaboliten oder Enzymsubstrate eingebaut werden, um die Mechanismen biochemischer Prozesse zu untersuchen.
Chemische Synthese
Die TMS-Gruppe in This compound ist in der chemischen Synthese als Schutzgruppe wertvoll . Sie wird verwendet, um empfindliche funktionelle Gruppen während mehrstufiger Syntheseprozesse zu schützen und sicherzustellen, dass diese Gruppen nicht bis zum gewünschten Schritt reagieren.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird die Verbindung zur Synthese von Bausteinen für die Wirkstoffforschung verwendet . Ihre Vielseitigkeit in chemischen Reaktionen macht sie zu einem wertvollen Werkzeug für die Erstellung verschiedener molekularer Bibliotheken, die auf biologische Aktivität gescreent werden können.
Wirkmechanismus
Target of Action
5-(Trimethylsilyl)-4-pentyn-1-ol, also known as 5-(Trimethylsilyl)pent-4-yn-1-ol, is a compound that belongs to the class of organic compounds known as trimethylsilyl ethers . The primary targets of this compound are often non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . The trimethylsilyl group in the compound substitutes a hydrogen in the hydroxyl groups on these targets, forming trimethylsiloxy groups .
Mode of Action
The compound interacts with its targets through a process known as trimethylsilylation . This process involves the substitution of a trimethylsilyl group for a hydrogen in the hydroxyl groups on the target compounds . This substitution results in the formation of trimethylsiloxy groups on the molecule .
Biochemical Pathways
It is known that trimethylsilyl groups on a molecule have a tendency to make it more volatile . This often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Pharmacokinetics
It is known that trimethylsilyl groups can increase the volatility of a compound , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of this compound is the formation of trimethylsiloxy groups on the target molecules . This can increase the volatility of the target compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment could potentially interfere with the trimethylsilylation process . Additionally, factors such as temperature and pH could also impact the stability and efficacy of the compound.
Eigenschaften
IUPAC Name |
5-trimethylsilylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAMNSEAAPIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375384 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13224-84-5 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trimethylsilyl-4-pentyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-(Trimethylsilyl)-4-pentyn-1-ol used in the synthesis of PS–PMMA–PLA triblock bottlebrush copolymers?
A1: this compound serves as a precursor for the polystyrene (PS) blocks in the triblock copolymer. The synthesis utilizes a sequential approach:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



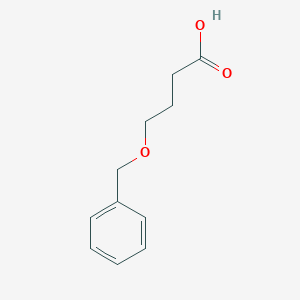
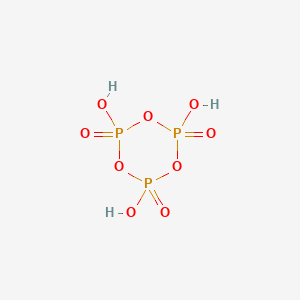
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)


